methyl 2-methyl-3-oxocyclohexane-1-carboxylate
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Overview
Description
Methyl 2-methyl-3-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclohexane, featuring a methyl group, a ketone group, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-3-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methyl chloroformate in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, yielding the desired ester product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-3-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fine chemicals and as a building block for various materials.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The ketone group can also undergo reduction or oxidation, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-2-oxocyclohexane-1-carboxylate: Similar structure but with different positioning of the methyl and ketone groups.
Methyl 2-oxocyclohexanecarboxylate: Lacks the additional methyl group.
Ethyl 2-methyl-3-oxocyclohexane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
The presence of both a ketone and an ester group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 2-methyl-3-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-6-7(9(11)12-2)4-3-5-8(6)10/h6-7H,3-5H2,1-2H3 |
InChI Key |
HUZHGWOLLBWLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCC1=O)C(=O)OC |
Origin of Product |
United States |
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